Sulfo-Cy5 Azide: A Technical Guide for Researchers
Sulfo-Cy5 Azide: A Technical Guide for Researchers
An in-depth examination of the hydrophilic, far-red fluorescent probe for advanced bioconjugation and cellular imaging.
Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent dye that has become an indispensable tool for researchers in molecular biology, drug development, and diagnostics.[1] Its key features—high water solubility, intense fluorescence, and a reactive azide group—make it exceptionally well-suited for labeling a wide range of biomolecules through "click chemistry."[2][3] This guide provides a comprehensive overview of Sulfo-Cy5 azide, including its chemical and spectral properties, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and experimental workflows.
Core Properties and Characteristics
The utility of Sulfo-Cy5 azide stems from its unique combination of a cyanine (B1664457) dye core and a chemically reactive azide handle. The cyanine 5 (Cy5) core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.[1] The addition of sulfonate groups renders the dye highly soluble in aqueous solutions, a critical feature for labeling sensitive biomolecules like proteins that may be denatured by the organic co-solvents required for other dyes.[2] This hydrophilicity also minimizes non-specific binding and reduces fluorescence quenching that can occur from dye-dye interactions.[2][4]
The azide group is the key to its utility in bioconjugation, enabling it to readily participate in click chemistry reactions.[3] This allows for the stable and specific covalent labeling of biomolecules that have been modified to contain a complementary alkyne group.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cy5 azide, compiled from various sources. These values are essential for designing and executing experiments, as well as for data analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [3][5] |
| Molecular Weight | 833.01 g/mol | [5] |
| CAS Number | 1782950-80-4 | [3][5] |
| Excitation Maximum (λabs) | 646 - 648 nm | [1][6] |
| Emission Maximum (λem) | 662 - 671 nm | [1][6] |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield | 0.28 | [6] |
| Solubility | Water, DMSO, DMF | [1][3] |
| Purity | ≥ 90 - 95% | [3][7] |
Principles of "Click Chemistry" Labeling
Sulfo-Cy5 azide is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the formation of a stable triazole linkage between the azide group of Sulfo-Cy5 azide and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC offers a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of Sulfo-Cy5 azide to form a stable triazole linkage.[8]
Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized protocols for the labeling of proteins and RNA with Sulfo-Cy5 azide. It is important to note that optimal conditions, such as dye-to-biomolecule ratios and reaction times, may need to be determined empirically for each specific application.
Protein Labeling via CuAAC
This protocol describes the labeling of a protein that has been metabolically, enzymatically, or chemically modified to contain a terminal alkyne.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Sulfo-Cy5 azide
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Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate (B8700270), THPTA)
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Ligand (e.g., TBTA)
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Desalting column or dialysis cassette for purification
Procedure:
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Prepare Stock Solutions:
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Dissolve Sulfo-Cy5 azide in water or a compatible buffer to a concentration of 1-10 mM.
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Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
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-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein with Sulfo-Cy5 azide. A molar excess of the dye (e.g., 5-20 fold) is typically used.
-
Add the TBTA ligand to the reaction mixture.
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Premix the CuSO₄ and sodium ascorbate solutions, then add this mixture to the reaction tube to initiate the click reaction. The final concentrations of the catalyst components are typically in the range of 1-2 mM for CuSO₄ and 5-10 mM for sodium ascorbate.
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-
Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
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References
- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 2. apexbt.com [apexbt.com]
- 3. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. scbt.com [scbt.com]
- 6. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
